Gal-G2-CNP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

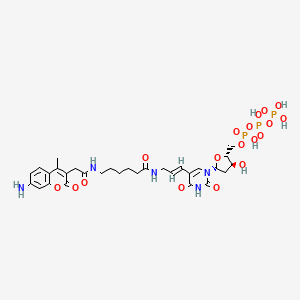

Synthetic Routes and Reaction Conditions: Gal-G2-CNP can be synthesized using an enzymatic method. The synthesis involves the reaction of G2-CNP with a sugar nucleotide donor, UDP-Gal, in the presence of the enzyme LgtE and an enzyme activator. The reaction is carried out at a pH range of 5 to 9 and a temperature range of 25 to 42°C for 1 to 4 hours .

Industrial Production Methods: The industrial production of this compound typically involves the use of automated procedures to ensure consistency and efficiency. The reagents used in the production process include MES buffer, calcium chloride, sodium chloride, and stabilizers . The working reagent is prepared by mixing equal volumes of reagent R1 and reagent R2, and the stability of the working reagent is maintained at 2 to 8°C for up to two weeks .

Chemical Reactions Analysis

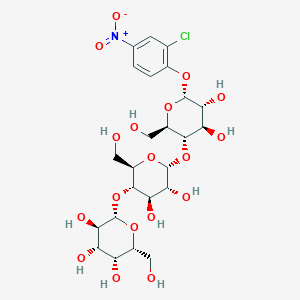

Types of Reactions: Gal-G2-CNP undergoes hydrolysis reactions catalyzed by amylases. The hydrolysis of this compound results in the release of 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically .

Common Reagents and Conditions: The hydrolysis reaction of this compound is typically carried out in the presence of amylase enzymes. The reaction conditions include a temperature of 37°C and a pH of 6.0 .

Major Products Formed: The major product formed from the hydrolysis of this compound is 2-chloro-4-nitrophenol (CNP) .

Scientific Research Applications

Gal-G2-CNP is widely used in scientific research for the determination of amylase activity. It is used as a substrate in colorimetric assays to measure the activity of novel amylases and pancreatic amylases .

Mechanism of Action

Gal-G2-CNP acts as a substrate for amylase enzymes. The amylase catalyzes the hydrolysis of this compound, resulting in the release of 2-chloro-4-nitrophenol (CNP). The hydrolysis reaction can be inhibited by alpha-amylase inhibitors, which bind to the enzyme and prevent the hydrolysis of this compound .

Comparison with Similar Compounds

Similar Compounds:

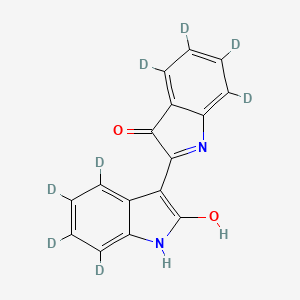

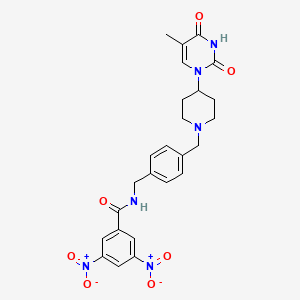

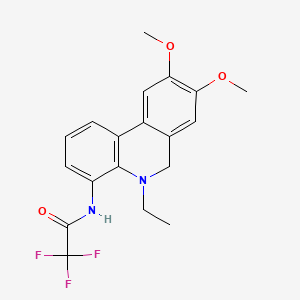

- Chelidonine

- Rutaecarpine

Comparison: Gal-G2-CNP is unique in its use as a substrate for the determination of amylase activity. In comparison, chelidonine and rutaecarpine are alpha-amylase inhibitors that exhibit mixed-noncompetitive inhibition of porcine pancreatic alpha-amylase . While this compound is used to measure enzyme activity, chelidonine and rutaecarpine are used to inhibit enzyme activity .

Properties

Molecular Formula |

C24H34ClNO18 |

|---|---|

Molecular Weight |

660.0 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1 |

InChI Key |

KMYYNUOXSFGLNX-STTJGHISSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)